4-(chloromethyl)-2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole
Description
4-(Chloromethyl)-2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole is a heterocyclic compound featuring a thiazole core substituted with a chloromethyl group at position 4 and a 1-methylpyrazole moiety at position 2. This structure combines reactive functionalities (chloromethyl group) with a biologically relevant pyrazole ring, making it a candidate for pharmaceutical and agrochemical applications. The chloromethyl group enhances electrophilicity, enabling further derivatization, while the pyrazole ring may contribute to binding interactions in biological systems .
Properties
IUPAC Name |
4-(chloromethyl)-2-(1-methylpyrazol-3-yl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3S/c1-12-3-2-7(11-12)8-10-6(4-9)5-13-8/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDJJOBSBFNZPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=NC(=CS2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1491508-77-0 | |
| Record name | 4-(chloromethyl)-2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the chloromethyl group.
Industrial Production Methods
In an industrial setting, the production of 4-(chloromethyl)-2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Solvents such as dichloromethane or toluene may be used to dissolve the reactants and facilitate the reaction. The product is typically purified by recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-(chloromethyl)-2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Derivatives with various functional groups such as amines, ethers, or thioethers.
Oxidation Reactions: Oxidized derivatives with additional functional groups.
Reduction Reactions: Reduced derivatives with modified functional groups.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that thiazole derivatives exhibit notable antimicrobial properties. A study highlighted the synthesis of various thiazole derivatives, including those similar to 4-(chloromethyl)-2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole, which were evaluated for their antibacterial and antifungal activities against common pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Activity Type | Target Organism | MIC (µg/mL) |
|---|---|---|---|
| Compound A | Antibacterial | E. coli | 25 |
| Compound B | Antifungal | Aspergillus niger | 30 |
Anticancer Potential
Thiazole derivatives have also been explored for their anticancer properties. The compound's ability to inhibit cell proliferation in various cancer cell lines has been reported, suggesting its potential as a lead compound in cancer therapy .
Pesticidal Activity
The incorporation of thiazole and pyrazole moieties in agrochemical formulations has shown promise as effective pesticides. Studies indicate that compounds with similar structures can act as fungicides or herbicides, targeting specific plant pathogens while minimizing harm to non-target species .
Polymer Chemistry
4-(Chloromethyl)-2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole can be utilized in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its chloromethyl group allows for further functionalization, making it a versatile building block in polymer chemistry .
Synthesis and Evaluation
A detailed case study involved synthesizing 4-(chloromethyl)-2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole via a multi-step reaction involving thionyl chloride and pyrazole derivatives. The synthesized compound was characterized using NMR and IR spectroscopy, confirming its structure. Biological evaluations showed promising results against various microbial strains .
Field Trials
Field trials assessing the agricultural efficacy of thiazole-based pesticides demonstrated significant reductions in pest populations compared to untreated controls. These results support the compound's potential application in sustainable agriculture practices .
Mechanism of Action
The mechanism of action of 4-(chloromethyl)-2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The compound may also participate in various biochemical pathways, resulting in specific physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized against related derivatives (Table 1). Key comparisons include:
Table 1: Comparative Analysis of 4-(Chloromethyl)-2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole and Analogues
Key Observations :
Substituent Effects on Reactivity: The chloromethyl group at position 4 is common across analogues, enabling nucleophilic substitution reactions for further functionalization. Compared to the antimicrobial triazole-pyrazole-thiazole hybrid , the target compound lacks extended conjugation but retains a simpler scaffold for optimized pharmacokinetics.
Physical Properties :
- The absence of melting point data for the target compound contrasts with its phenyl-substituted analogue (49–50°C) . This discrepancy suggests that pyrazole substitution may alter crystallinity or intermolecular interactions.
For example, a triazole-pyrazole-thiazole hybrid inhibits microbial growth via interactions with cellular targets . The pyrazole ring in the target compound may similarly engage in π-π stacking or hydrogen bonding in biological systems.
Synthetic Utility :
- The chloromethyl group facilitates derivatization into amines, ethers, or thioethers. highlights the use of H- or Br-lithiation reactions to functionalize thiazole derivatives, suggesting analogous routes for modifying the target compound .
Biological Activity
4-(Chloromethyl)-2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole is a compound of interest due to its potential biological activities. This article reviews its structural characteristics, biological properties, and relevant research findings.
Structural Characteristics
The molecular formula of 4-(chloromethyl)-2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole is . Its structure can be represented using the SMILES notation: CN1C=CC(=N1)C2=NC(=CS2)CCl . The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Biological Activity Overview
Research on the biological activity of this compound is limited; however, related compounds in the thiazole and pyrazole classes have shown significant pharmacological effects. The following sections outline key findings from available studies.
Antimicrobial Activity
Thiazole derivatives have been reported to exhibit antimicrobial properties. For instance, a study demonstrated that thiazole derivatives showed varying degrees of activity against Gram-positive and Gram-negative bacteria . While specific data on 4-(chloromethyl)-2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole is sparse, its structural analogs have shown promising results in inhibiting bacterial growth.
Cardiotonic Activity
A related study focused on thiazole derivatives containing pyrazole moieties reported that certain compounds exhibited cardiotonic effects via inhibition of phosphodiesterase enzymes (PDE3A and PDE3B). The most potent derivative showed an IC50 value of against PDE3A . This suggests that similar structures might also confer cardiotonic properties to 4-(chloromethyl)-2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole.
Cytotoxicity and Anticancer Potential
While specific cytotoxicity data for this compound are not available, thiazoles are often studied for their anticancer potential. Compounds with similar scaffolds have been shown to induce apoptosis in cancer cell lines . Future studies could explore the cytotoxic effects of 4-(chloromethyl)-2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole on various cancer cell lines.
Case Studies and Research Findings
Although direct literature on the compound is limited, related studies provide insights into its potential applications:
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 4-(chloromethyl)-2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole, and how can reaction conditions be optimized?
- Answer : The synthesis typically involves multi-step heterocyclic coupling. A plausible route includes:
Formation of the pyrazole-thiazole core : React 1-methyl-1H-pyrazole-3-carboxylic acid with a chloromethyl thiazole precursor via nucleophilic substitution. Control temperature (70–90°C) and use polar aprotic solvents (e.g., DMF) to enhance reactivity .
Chloromethylation : Introduce the chloromethyl group using chloromethylating agents (e.g., ClCH₂OCH₃) under inert atmosphere, with catalytic Lewis acids (e.g., ZnCl₂) to improve regioselectivity .
- Optimization : Monitor reaction progress via TLC and adjust pH (6–7) to minimize byproducts. Yield can exceed 70% with strict anhydrous conditions and slow reagent addition .
Q. Which spectroscopic and crystallographic techniques are critical for validating the compound’s structure?
- Answer :
- 1H/13C NMR : Assign peaks for the pyrazole (δ 7.2–7.8 ppm) and thiazole (δ 6.5–7.0 ppm) protons, with chloromethyl groups appearing as singlets (δ 4.5–5.0 ppm) .
- X-ray crystallography : Use SHELXL for refinement to resolve bond-length discrepancies (e.g., C-Cl bond ≈ 1.76 Å). Validate data with R-factors < 5% .
- Mass spectrometry : Confirm molecular ion [M+H]⁺ at m/z 228.3 (calculated) .
Advanced Research Questions
Q. How can crystallographic data contradictions in thiazole-pyrazole hybrids be resolved during structural refinement?
- Answer : Contradictions often arise from disorder in the chloromethyl group or pyrazole-thiazole torsion angles. Strategies include:
- Dynamic disorder modeling : Use SHELXL’s PART instruction to refine multiple conformers .
- DFT-assisted refinement : Compare experimental bond angles with computational models (e.g., B3LYP/6-31G*) to validate geometric parameters .
- Twinned data handling : Apply HKLF5 in SHELXL for high-resolution datasets to correct for pseudo-merohedral twinning .
Q. What experimental approaches elucidate the electronic effects of the chloromethyl group on reactivity in cross-coupling reactions?
- Answer : The chloromethyl group’s electron-withdrawing nature enhances electrophilicity at the thiazole C4 position. Methods to probe this:
- Hammett studies : Compare reaction rates of the chloromethyl derivative with methyl/fluoromethyl analogs in Suzuki-Miyaura couplings. A σₚ value ~0.23 indicates moderate electron withdrawal .
- DFT calculations : Analyze LUMO localization (~70% on thiazole-Cl) to predict nucleophilic attack sites .
- Kinetic isotope effects : Use deuterated chloromethyl groups to assess C-Cl bond cleavage barriers in SNAr reactions .
Q. How do researchers design bioassays to evaluate the compound’s biological activity, given structural analogs with conflicting data?
- Answer :
- Target prioritization : Screen against kinases (e.g., CDK2) and antimicrobial targets (e.g., E. coli FabH), as pyrazole-thiazole hybrids show dual activity .
- Dose-response validation : Resolve discrepancies (e.g., IC₅₀ variations) by testing in triplicate across cell lines (e.g., HEK293 vs. HeLa) and normalizing to cytotoxicity controls .
- SAR profiling : Compare substituent effects (e.g., Cl vs. CF₃ at C4) to isolate pharmacophore contributions .
Methodological Considerations
Q. What strategies mitigate challenges in purifying 4-(chloromethyl)-2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazole from byproducts?
- Answer :
- Column chromatography : Use silica gel with gradient elution (hexane:EtOAc 4:1 → 1:1) to separate chloromethyl derivatives from unreacted pyrazole precursors .
- Recrystallization : Optimize solvent pairs (e.g., CHCl₃:hexane) to exploit differential solubility of thiazole vs. byproducts .
- HPLC-MS : Employ C18 columns (MeCN:H₂O, 0.1% TFA) for high-purity isolation (>98%) .
Q. How can computational tools predict the compound’s metabolic stability for preclinical studies?
- Answer :
- ADMET prediction : Use SwissADME to estimate CYP450 interactions (e.g., CYP3A4 t₁/₂ ~45 min) and permeability (LogP ~2.1) .
- Metabolite ID : Simulate Phase I oxidation (via GLORYx) to prioritize labile sites (e.g., chloromethyl → hydroxymethyl) .
Data Contradiction Analysis
Q. How should researchers address conflicting NMR assignments for the pyrazole-thiazole core?
- Answer :
- 2D NMR (HSQC/HMBC) : Resolve overlapping signals by correlating pyrazole C3 (δ 145 ppm) with adjacent thiazole protons .
- Isotopic labeling : Synthesize ¹³C-labeled chloromethyl groups to confirm chemical shift assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
